molecular formula C24H40O4 B8034379 1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

Cat. No.: B8034379
M. Wt: 392.6 g/mol
InChI Key: HTJZKHLYRXPLLS-MHWANNKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Dimethyl fumarate: is a methyl ester of fumaric acid, an unsaturated dicarboxylic acid. It is known for its applications in the pharmaceutical industry, particularly in the treatment of multiple sclerosis and psoriasis. The compound has gained attention due to its anti-inflammatory, immunomodulatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solvent Evaporation Technique: Dimethyl fumarate can be prepared using the solvent evaporation technique with nicotinamide as a coformer.

    Crystallization: Crystallization is another method used to prepare dimethyl fumarate.

Industrial Production Methods:

    Fermentation: Fumaric acid, the precursor to dimethyl fumarate, can be produced by fermentation using specific microorganisms.

    Chemical Synthesis: Fumaric acid can also be synthesized from petroleum-derived benzene or butane.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in the oxidation of dimethyl fumarate include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for dimethyl fumarate.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions involving dimethyl fumarate.

Major Products Formed:

Scientific Research Applications

Chemistry: Dimethyl fumarate is used as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Biology: In biological research, dimethyl fumarate is used to study cellular metabolism and oxidative stress. It has been shown to influence the activity of various enzymes and metabolic pathways .

Medicine: Dimethyl fumarate is an FDA-approved drug for the treatment of multiple sclerosis and psoriasis. It exerts its therapeutic effects through its anti-inflammatory and immunomodulatory properties .

Industry: In the industrial sector, dimethyl fumarate is used as a raw material for the production of resins and polyhydric alcohols. It is also used as a mordant in dyeing processes .

Mechanism of Action

Dimethyl fumarate exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid-derived 2-related factor (Nrf2) pathway, leading to the expression of antioxidant response element genes. This results in increased production of antioxidant proteins that protect cells from oxidative stress . Additionally, dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .

Properties

IUPAC Name

1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18+,19+,20-,21-,22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZKHLYRXPLLS-MHWANNKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 2
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 3
Reactant of Route 3
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 4
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 5
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate
Reactant of Route 6
Reactant of Route 6
1-O-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate

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